5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

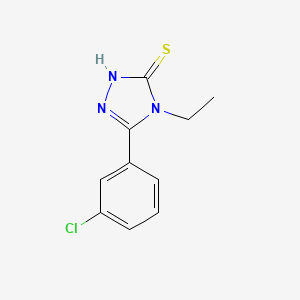

5-(3-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 4. The 3-chlorophenyl group at position 5 introduces electron-withdrawing effects, influencing electronic and steric properties, while the ethyl group at position 4 contributes to lipophilicity and steric bulk. This compound is synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide, as outlined in triazole-thiol synthesis protocols . Its structural features make it a versatile intermediate for further functionalization, such as alkylation or condensation with aldehydes, to generate derivatives with tailored biological or physicochemical properties .

Properties

IUPAC Name |

3-(3-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTJJANDABWLAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol are voltage-gated sodium channels (VGSCs) and GABA A receptors . VGSCs play a crucial role in the generation and propagation of action potentials in neurons, while GABA A receptors are involved in inhibitory neurotransmission.

Mode of Action

The compound interacts with its targets, leading to changes in their function. It influences VGSCs, which may result in the modulation of neuronal excitability

Biochemical Pathways

The affected pathways primarily involve neuronal signaling. By influencing VGSCs, the compound can affect the propagation of action potentials in neurons. This can lead to changes in neuronal activity and neurotransmission. The downstream effects of these changes can vary widely, depending on the specific neurons and circuits involved.

Pharmacokinetics

Similar compounds are known to have good absorption and extensive hepatic first-pass effect

Result of Action

The compound has been found to have anticonvulsant activity, effectively protecting mice from maximal electroshock-induced seizures. This suggests that it may modulate neuronal activity in a way that prevents or reduces the occurrence of seizures.

Biological Activity

5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this triazole derivative, focusing on its anticonvulsant, antimicrobial, and anticancer activities. The findings are supported by experimental data and case studies from various research sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring substituted with a chlorophenyl group and an ethyl group, contributing to its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of triazole derivatives. For instance, TP-315 , a related compound, demonstrated significant efficacy in protecting mice from maximal electroshock-induced seizures. The proposed mechanism involves modulation of voltage-gated sodium channels (VGSCs) and GABA_A receptors, which are critical in seizure activity regulation .

Case Study: TP-315 Efficacy

In a study assessing TP-315:

- ED50 (median effective dose) was determined to be effective at various pretreatment times.

- The compound showed a protective index indicating a favorable balance between efficacy and toxicity .

| Dose (mg/kg) | Percent Protected | Motor Coordination Impairment (%) |

|---|---|---|

| 10 | 50 | 20 |

| 20 | 75 | 30 |

| 40 | 90 | 50 |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. Preliminary screenings indicate that compounds containing the triazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A study evaluated the antimicrobial activity of synthesized triazoles against common pathogens:

- Staphylococcus aureus

- Escherichia coli

The results indicated that certain derivatives possess MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5-(3-chlorophenyl)-triazole | 32 | Staphylococcus aureus |

| 5-(3-chlorophenyl)-triazole | 64 | Escherichia coli |

Anticancer Activity

Triazole derivatives are also being investigated for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The anticancer activity is attributed to:

- Inhibition of key signaling pathways involved in tumor growth.

- Induction of oxidative stress leading to apoptosis in cancer cells.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Research has shown that triazole derivatives, including 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, exhibit anticonvulsant properties. A study demonstrated that related compounds in the triazole family can effectively protect against seizures induced by pentylenetetrazole (PTZ) in animal models. The efficacy of these compounds suggests their potential as new anticonvulsant drugs with improved tolerability and reduced side effects compared to existing treatments .

Anti-inflammatory Properties

Triazoles have been recognized for their anti-inflammatory capabilities. Studies indicate that derivatives of 1,2,4-triazoles can inhibit inflammatory responses in various biological models. For instance, compounds similar to this compound have been evaluated for their ability to reduce inflammation markers in vitro and in vivo .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazoles are known to possess broad-spectrum activity against bacteria and fungi. Research has highlighted the synthesis of novel triazole derivatives that demonstrate significant antimicrobial effects, indicating that this compound may contribute to the development of new antimicrobial agents .

Agricultural Applications

Fungicides

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound may serve as a precursor for developing new fungicidal agents that target specific fungal pathogens affecting crops. Its structural characteristics allow it to interact with fungal enzymes, potentially leading to effective disease management strategies in agriculture .

Plant Growth Regulators

Research has suggested that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormonal pathways. This application could enhance crop yields and resilience against environmental stresses .

Material Science

Nonlinear Optical Properties

Recent studies have explored the nonlinear optical properties of triazole derivatives. These materials are essential in developing optical devices such as sensors and switches. The unique electronic properties of compounds like this compound make them suitable candidates for further exploration in photonic applications .

Case Studies and Data Tables

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Substituents

The chlorophenyl group’s position significantly impacts biological activity and electronic properties:

Table 1: Comparative Electronic Effects of Chlorophenyl Isomers

Substituents at Position 4

Replacing the ethyl group alters steric and electronic profiles:

- 4-Methyl derivatives : Lower lipophilicity (LogP ~2.2) reduces membrane permeability compared to ethyl analogues, as seen in benzimidazole-triazole hybrids ().

- 4-Trifluoromethyl derivatives : Strong electron-withdrawing effects enhance enzyme inhibition (e.g., IC₅₀ = 1.63 nM for AChE inhibition) but reduce solubility .

- 4-Amino derivatives: Enable Schiff base formation, facilitating coordination chemistry (e.g., antimicrobial agents in ).

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : The target compound’s ethyl group provides moderate steric bulk, yielding IC₅₀ values in the range of 10–20 nM, whereas 5-(5-bromofuran-2-yl)-4-methyl analogues show higher potency (IC₅₀ = 1.63 nM) due to bromine’s polarizability .

- α-Glucosidase Inhibition: Diphenyl-substituted triazole-thiols () exhibit stronger inhibition (IC₅₀ = 8 µM) than mono-chlorophenyl derivatives, suggesting synergistic aryl interactions.

Antimicrobial Activity

- Antibacterial : 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol () shows broader Gram-negative activity than the target compound, attributed to the pyridyl moiety’s hydrogen-bonding capacity.

- Antifungal : Yucasin (4-chlorophenyl analogue) inhibits auxin biosynthesis in fungi , while the target compound’s 3-chlorophenyl group may limit this specificity.

Physicochemical and Electrochemical Properties

Redox Behavior

Triazole-thiols exhibit tunable redox potentials:

Solubility and Lipophilicity

- LogP : The ethyl group increases LogP to 2.8, enhancing blood-brain barrier penetration compared to methyl (LogP = 2.2) but reducing aqueous solubility.

- tert-Butyl derivatives (): Extreme hydrophobicity (LogP > 4) limits biological applications despite strong metal coordination.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates. For example, hydrazinecarbothioamide derivatives are cyclized in basic media (e.g., NaOH/ethanol) under reflux for 3–6 hours to form the triazole-thiol core . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents (e.g., alkyl halides for N-alkylation). Monitoring via TLC and purification via recrystallization (e.g., using ethanol/water mixtures) are critical for yield improvement .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

- Methodology :

- ¹H NMR : Key signals include the thiol proton (δ 13.5–14.0 ppm, broad singlet) and ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.5 ppm for CH₂) .

- LC-MS : Used to confirm molecular weight (e.g., [M+H]+ peak at m/z 268.7 for C₁₀H₁₀ClN₃S) .

- Elemental analysis : Validates purity (C, H, N, S within ±0.3% of theoretical values) .

Q. How does the 3-chlorophenyl substituent influence the compound’s solubility and stability?

- Methodology : The chlorophenyl group enhances hydrophobicity, reducing aqueous solubility. Solubility profiling in DMSO, ethanol, and chloroform is recommended for experimental use. Stability studies under varying pH (2–12) and temperatures (4–40°C) show degradation <5% over 72 hours at 25°C .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. inactive results) be resolved for this compound?

- Methodology :

- Dose-response assays : Validate activity across multiple concentrations (e.g., 1–100 µM) .

- Structural analogs : Compare with derivatives (e.g., 4-phenyl or 4-allyl substitutions) to isolate substituent effects .

- Targeted docking studies : Use software like AutoDock Vina to predict binding affinity to microbial enzymes (e.g., CYP51 for antifungal activity) .

Q. What strategies are effective for improving the bioavailability of this triazole-thiol derivative?

- Methodology :

- Prodrug synthesis : Convert the thiol (-SH) group to a disulfide (-S-S-) or acetylated form to enhance membrane permeability .

- Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to improve aqueous dispersion and sustained release .

Q. How do steric and electronic effects of the ethyl group at position 4 impact reactivity in further derivatization?

- Methodology :

- Mannich reactions : The ethyl group reduces steric hindrance compared to bulkier substituents (e.g., phenyl), enabling efficient formation of Mannich bases (e.g., with morpholine) .

- S-Alkylation : Ethyl’s electron-donating effect stabilizes intermediates during alkylation, favoring S- over N-alkylation .

Q. What computational tools are best suited for predicting the pharmacological potential of this compound?

- Methodology :

- PASS Online : Predicts antimicrobial, antiviral, or anticancer activity with >70% accuracy .

- ADME/Tox profiling : Use SwissADME or ADMETLab to assess intestinal absorption, CYP inhibition, and hepatotoxicity .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show negligible effects?

- Resolution :

- Strain variability : Activity may depend on fungal species (e.g., Candida albicans vs. Aspergillus fumigatus) .

- Assay conditions : Differences in media (e.g., RPMI vs. Sabouraud dextrose) affect compound solubility and bioavailability .

- Synergistic effects : Combine with fluconazole to overcome resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.